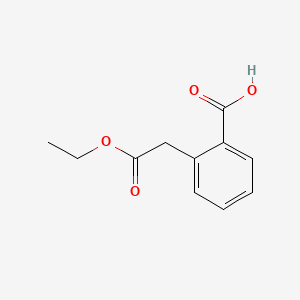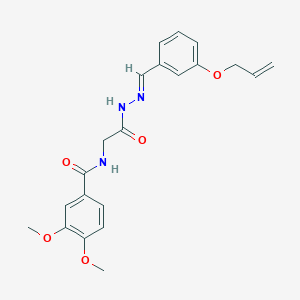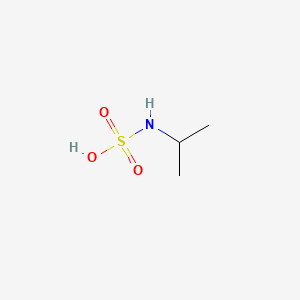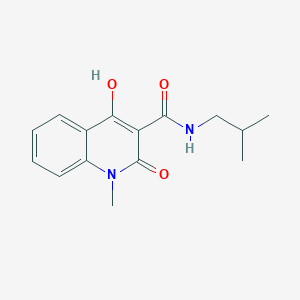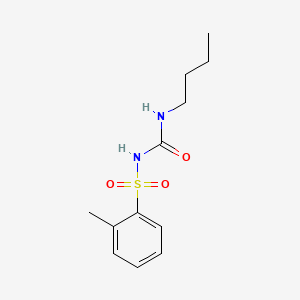
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)-2,5-dichloro-3,6-dioxo-1,4-cyclohexadien-1-yl]acetamide is a chemical compound with the molecular formula C10H8Cl2N2O4 and a molecular weight of 291.092 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and an acetylamino group attached to a cyclohexadienone ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N-[4-(acetylamino)-2,5-dichloro-3,6-dioxo-1,4-cyclohexadien-1-yl]acetamide typically involves the amidation of phenol derivatives. One common method is the direct synthesis from hydroquinone using ammonium acetate as the amidating agent. This reaction proceeds in acetic acid at elevated temperatures without the need for a metallic catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(acetylamino)-2,5-dichloro-3,6-dioxo-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(acetylamino)-2,5-dichloro-3,6-dioxo-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)-2,5-dichloro-3,6-dioxo-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
N-[4-(acetylamino)-2,5-dichloro-3,6-dioxo-1-yl]acetamide can be compared with other similar compounds, such as:
N-[4-(acetylamino)-3-methoxyphenyl]-2-bromoacetamide: This compound has a similar structure but includes a methoxy group and a bromine atom.
N-(2-MERCAPTOETHYL)ACETAMIDE: This compound has a different functional group arrangement but shares some chemical properties.
Properties
CAS No. |
7510-09-0 |
|---|---|
Molecular Formula |
C10H8Cl2N2O4 |
Molecular Weight |
291.08 g/mol |
IUPAC Name |
N-(4-acetamido-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2O4/c1-3(15)13-7-5(11)10(18)8(14-4(2)16)6(12)9(7)17/h1-2H3,(H,13,15)(H,14,16) |
InChI Key |
ZYWQUADTNKEZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C(=C(C1=O)Cl)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)
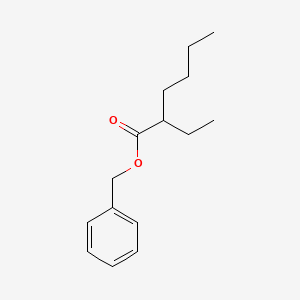
![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)
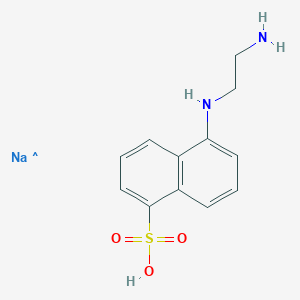
![4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate](/img/structure/B12000188.png)
![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)
